![molecular formula C15H26N2O4 B11831876 L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
L-N-[4'-Boc-Piperidino]proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-N-[4’-Boc-Piperidino]proline, also known by its IUPAC name (2S)-1-[1-(tert-butoxycarbonyl)-4-piperidinyl]-2-pyrrolidinecarboxylic acid, is a chemical compound with the molecular formula C15H26N2O4 and a molecular weight of 298.38 g/mol . This compound is characterized by the presence of a piperidine ring and a proline derivative, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of L-N-[4’-Boc-Piperidino]proline may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
L-N-[4’-Boc-Piperidino]proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted piperidino-proline derivatives .
Aplicaciones Científicas De Investigación
L-N-[4’-Boc-Piperidino]proline has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of L-N-[4’-Boc-Piperidino]proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine ring and proline moiety allow it to bind to active sites and modulate the activity of target proteins. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to L-N-[4’-Boc-Piperidino]proline include:
- L-Proline
- N-Boc-L-proline
- L-Pipecolic acid
Uniqueness
L-N-[4’-Boc-Piperidino]proline is unique due to its combination of a piperidine ring and a Boc-protected proline derivative. This structural feature enhances its stability and reactivity, making it a valuable tool in synthetic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C15H26N2O4 |
|---|---|
Peso molecular |
298.38 g/mol |
Nombre IUPAC |
(2S)-1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)11-6-9-16(10-7-11)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1 |
Clave InChI |
QPHMUHFEABFTFH-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C1CCN(CC1)N2CCC[C@H]2C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)C1CCN(CC1)N2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11831793.png)
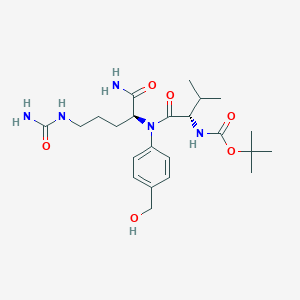
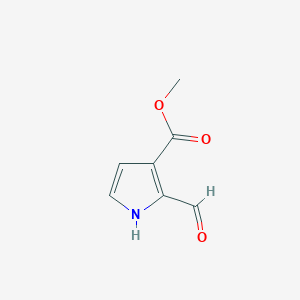

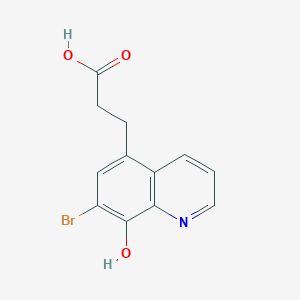

![8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine](/img/structure/B11831848.png)
![(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine](/img/structure/B11831854.png)

![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11831862.png)
![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
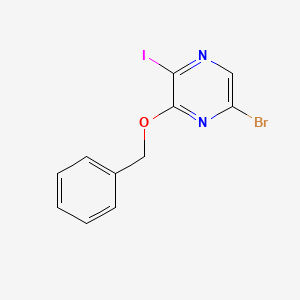
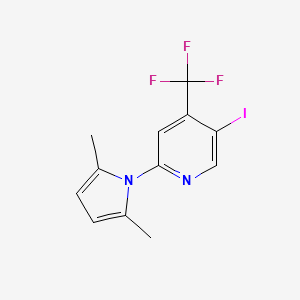
![(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831897.png)
